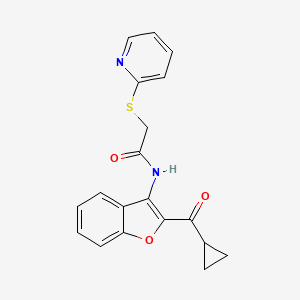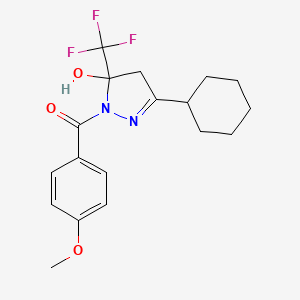
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE is a complex organic compound that features a benzofuran ring, a cyclopropane moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.
Introduction of the Cyclopropane Moiety: The cyclopropane group can be introduced via cyclopropanation reactions using reagents like diazomethane.
Attachment of the Pyridine Ring: The pyridine ring can be attached through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its complex structure.
Medicine: Possible applications in drug development and medicinal chemistry for its unique pharmacophore.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(THIOPHEN-2-YLSULFANYL)ACETAMIDE: Similar structure with a thiophene ring instead of a pyridine ring.
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(PYRIDIN-3-YLSULFANYL)ACETAMIDE: Similar structure with the pyridine ring attached at a different position.
Uniqueness
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-15(11-25-16-7-3-4-10-20-16)21-17-13-5-1-2-6-14(13)24-19(17)18(23)12-8-9-12/h1-7,10,12H,8-9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRPGEMRQFWEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CSC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dichlorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B5479731.png)
![N-(1-phenylethyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5479733.png)
![(2Z)-3-[4-(Diethylamino)phenyl]-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile](/img/structure/B5479737.png)
![1-(2,6-difluorobenzyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5479745.png)
![(5Z)-5-{[5-BROMO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B5479749.png)

![2-[(methoxyacetyl)amino]-N-(4-methylbenzyl)benzamide](/img/structure/B5479765.png)
![N-[(E)-3-(4-acetamidoanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide](/img/structure/B5479773.png)
![7-[4-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyridine](/img/structure/B5479776.png)
![3-(Allylsulfanyl)-6-(4-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5479778.png)

![N-[(1R,3S)-3-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]cyclopentyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B5479795.png)
![2-[2-(1-cyclohexen-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5479823.png)
![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5479831.png)
